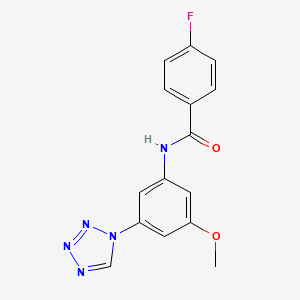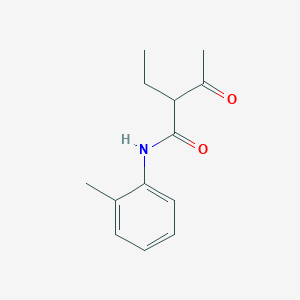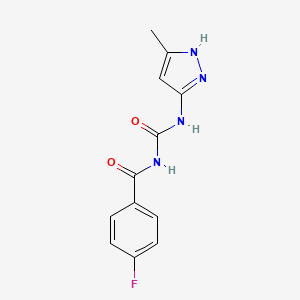
4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group, a methoxy group, and a tetrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation of a hydroxyl precursor using reagents like dimethyl sulfate or methyl iodide.
Fluorination: The fluoro group can be introduced using electrophilic fluorinating agents such as Selectfluor.
Amidation: The final step involves coupling the substituted phenyl tetrazole with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biology: Used as a probe to study biological pathways involving tetrazole-containing compounds.
Industry: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds with a benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The tetrazole ring might mimic carboxylate groups, allowing the compound to bind to active sites of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N-(3-methoxy-phenyl)-benzamide: Lacks the tetrazole ring.
4-Fluoro-N-(5-tetrazol-1-yl-phenyl)-benzamide: Lacks the methoxy group.
N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide: Lacks the fluoro group.
Uniqueness
The presence of the fluoro group, methoxy group, and tetrazole ring in 4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H12FN5O2 |
|---|---|
Peso molecular |
313.29 g/mol |
Nombre IUPAC |
4-fluoro-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-7-12(6-13(8-14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) |
Clave InChI |
MBLFILNACJPFSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B15005904.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B15005907.png)

![Di-tert-butyl tetrazolo[5,1-a]phthalazin-6-ylpropanedioate](/img/structure/B15005921.png)
![(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005939.png)
![N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide](/img/structure/B15005946.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B15005953.png)
![7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15005961.png)
![N-[(Piperidin-1-YL)methyl]adamantane-1-carboxamide](/img/structure/B15005970.png)
![(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15005979.png)

![4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15006002.png)
![4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)
